4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(2-Methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrrolo[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, while reduction can produce this compound-2-amine .
Scientific Research Applications
4-(2-Methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring.
Quinazoline: Features a benzene ring fused to a pyrimidine ring
Uniqueness
4-(2-Methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature can influence its biological activity and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H11N3O/c1-13-5-3-8-7-2-4-10-9(7)12-6-11-8/h2,4,6H,3,5H2,1H3,(H,10,11,12) |
InChI Key |
VMBWLYVCJSQCEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C2C=CNC2=NC=N1 |
Origin of Product |
United States |
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